Methyl 5-aminopyridine-2-carboxylate
Overview
Description
“Methyl 5-aminopyridine-2-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it can have various applications in the field of chemistry and medicine .
Synthesis Analysis
The synthesis of similar compounds, such as methyl-2-aminopyridine-4-carboxylate derivatives, has been reported . The process involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of “Methyl 5-aminopyridine-2-carboxylate” consists of a pyridine ring with an amino group at the 5th position and a carboxylate ester group at the 2nd position . The exact structure can be represented by the SMILES string COC(=O)c1cncc(N)c1
.
Scientific Research Applications
Antimicrobial Activity
Methyl-2-aminopyridine-4-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Among these derivatives, certain compounds showed significant antimicrobial properties, indicating potential applications in this field (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Electrocatalytic Carboxylation
A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, leading to the formation of 6-aminonicotinic acid. This process was carried out under mild conditions and avoided the use of volatile and toxic solvents, showcasing an environmentally friendly application in chemical synthesis (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Tridentate Ligands
The synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid has been reported. These ligands are suited for complexation with lanthanide(III) cations, indicating potential uses in coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).
Synthetic Routes in Pharmaceutical Development
An effective synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in pharmaceutical development, was demonstrated. This process highlighted improvements in regioselectivity and potential applications in drug synthesis (Horikawa, Hirokawa, & Kato, 2001).
Supramolecular Chemistry
Research on the 2-Aminopyridinium-carboxylate supramolecular heterosynthon revealed its robustness in generating multiple-component crystals. This finding is significant for the designand development of new materials in supramolecular chemistry (Bis & Zaworotko, 2005).
Synthesis of Amide Derivatives
A parallel iterative solution-phase synthesis method was developed for 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives. This synthesis approach offers flexibility in chemistry and efficiency in biological activity optimization, suggesting applications in medicinal chemistry and drug discovery (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).
Metal/Organo Relay Catalysis
A study on metal/organo relay catalysis for the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides highlighted a novel synthetic approach. This research provides insights into new catalytic processes in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Crystallography and Ionic Complexes
Research in crystallography focused on the co-crystallizations of substituted salicylic acids with 4-aminopyridine. The study provided valuable insights into the formation of ionic complexes and diverse supramolecular synthons, contributing to our understanding of crystal engineering (Montis & Hursthouse, 2012).
Isoxazole Strategy in Organic Synthesis
A novel isoxazole strategy was developed for the synthesis of α-aminopyrrole derivatives. This method offers new pathways for creating pyrrole-containing products, which are valuable in various chemical syntheses and potential drug development processes (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).
Chiral Building Blocks for Alkaloids
A study on the synthesis of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester examined its potential as a chiral building block for piperidine-related alkaloids. This research contributes to the field of asymmetric synthesis and alkaloid chemistry (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Synthesis of Fluorinated Pyridine Derivatives
The synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate demonstrated a methodology for introducing fluorine into pyridine derivatives, which is significant for the development of fluorinated pharmaceuticals and agrochemicals (Qunfeng, Weiwei, Heng, Xiangchao, & Zhenmin, 2012).
Synthesis of Methyl 5-Methylpyridine-2-Carboxylate
An efficient synthesis of 5-methylpyridine-2-carboxylic acid, an important pharmaceutical intermediate, was reviewed, covering chemical, electrochemical, and microbial synthesis methods. This highlights the compound's relevance in pharmaceutical manufacturing (Jin-quan, 2013).
Dinuclear Silver(I) Complexes
Research on the synthesis and crystal structures of dinuclear silver(I) complexes with terephthalato-bridging demonstrated unique coordination chemistry. These findings are pertinent in the study of metal-organic frameworks and catalysis (Zhang, You, & Jiao, 2008).
Safety And Hazards
The safety data sheet for a similar compound, “Methyl 2-aminopyridine-4-carboxylate”, indicates that it is considered hazardous . It may cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “Methyl 5-aminopyridine-2-carboxylate” are not mentioned in the available resources, similar compounds such as 2-aminopyrimidines have shown potential in the field of medicinal chemistry due to their antimicrobial and antiplasmodial activities . Therefore, it can be speculated that “Methyl 5-aminopyridine-2-carboxylate” and its derivatives might also have potential applications in medicinal chemistry and drug development.
properties
IUPAC Name |
methyl 5-aminopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYSUEZSIXOJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499056 | |
Record name | Methyl 5-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminopyridine-2-carboxylate | |
CAS RN |
67515-76-8 | |
Record name | Methyl 5-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-aminopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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